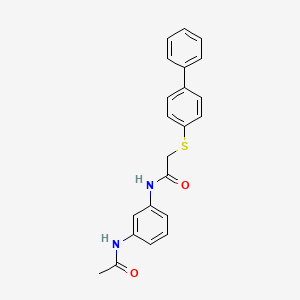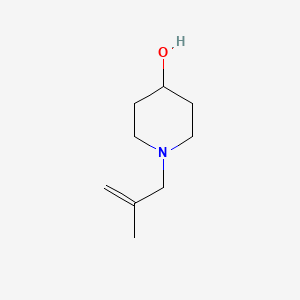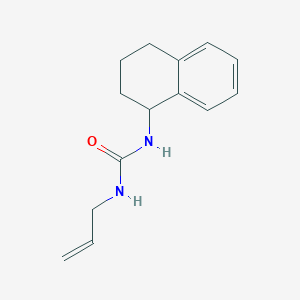
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride, also known as MMPP, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MMPP belongs to the class of piperazine derivatives, which have been found to possess various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is not fully understood. It is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to bind to dopamine receptors and inhibit the release of dopamine, which is thought to contribute to its antipsychotic effects. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been found to inhibit the release of pro-inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. In addition, 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been shown to have analgesic effects by inhibiting the activity of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the exact mechanism of action of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride. One area of interest is the development of more selective and potent analogs of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride that can be used in the treatment of various diseases. Another area of interest is the investigation of the long-term effects of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride on the brain and other organs, as well as its potential for drug interactions. Finally, the use of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in combination with other drugs or therapies may also be explored for its potential synergistic effects.
Synthesemethoden
The synthesis of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride involves the reaction of 4-methyl-1,2-phenylenediamine with methylsulfonyl chloride in the presence of a base, followed by the reaction with hydrochloric acid to obtain the hydrochloride salt of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and pain management. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to exhibit antipsychotic effects by modulating the activity of dopamine receptors in the brain. It has also been shown to possess analgesic and anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and prostaglandins. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
4-methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-13-8-9-14(17(2,15)16)12(10-13)11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCRORDMGZOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)


![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)

